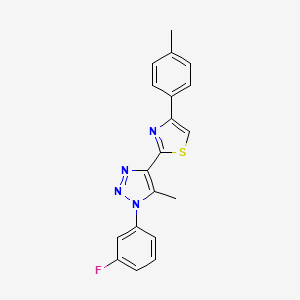

2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

Description

2-(1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is a heterocyclic hybrid molecule combining thiazole and 1,2,3-triazole moieties. The compound features a 3-fluorophenyl group at the triazole ring and a p-tolyl (4-methylphenyl) substituent on the thiazole core.

Properties

IUPAC Name |

2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-4-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4S/c1-12-6-8-14(9-7-12)17-11-25-19(21-17)18-13(2)24(23-22-18)16-5-3-4-15(20)10-16/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVVVLJCEFATAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134297 | |

| Record name | 1-(3-Fluorophenyl)-5-methyl-4-[4-(4-methylphenyl)-2-thiazolyl]-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040662-78-9 | |

| Record name | 1-(3-Fluorophenyl)-5-methyl-4-[4-(4-methylphenyl)-2-thiazolyl]-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040662-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-5-methyl-4-[4-(4-methylphenyl)-2-thiazolyl]-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 and 5 (from , and 6) are structurally analogous to the target molecule but differ in halogen substituents:

- Compound 4 : 4-chlorophenyl substituent.

- Compound 5 : 4-fluorophenyl substituent.

Both are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite identical molecular conformations, the halogen substituents (Cl vs. F) necessitate minor adjustments in crystal packing, highlighting the role of halogen size and electronegativity in intermolecular interactions.

Key Insight : The target compound’s 3-fluorophenyl group (vs. 4-fluorophenyl in Compound 5) introduces positional isomerism, which could alter electronic effects and binding interactions in biological systems.

Substituent Effects on Bioactivity

- Antifungal Activity: Compound 54 (), containing a p-tolyl group and dual triazole moieties, exhibits enhanced antifungal activity against Candida albicans compared to analogs. This is attributed to structural mimicry of fluconazole, a clinically used antifungal agent.

- Antimicrobial Activity : Compound 4 () and a thiadiazole-triazole hybrid () show antimicrobial properties. The sulfonic acid group in ’s compound enhances solubility and interaction with microbial targets, whereas halogenated analogs (e.g., 4-chlorophenyl) rely on hydrophobic interactions .

Structure–Activity Relationship (SAR)

- Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl) and nitro groups improve activity by modulating electron density and binding to targets (e.g., COX enzymes or microbial proteins) .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.